molecular formula C21H19N3S2 B3037404 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-89-9

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine

Cat. No. B3037404
CAS RN: 478029-89-9
M. Wt: 377.5 g/mol
InChI Key: WWHPDIMYOGEHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine (also known as 2-BPPT) is an organic compound that has been widely studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. 2-BPPT is a heterocyclic compound composed of a benzothienopyrimidine ring system with a methylene bridge between the two sulfur atoms. The compound has been found to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been used as a ligand for the synthesis of a variety of organic compounds.

Scientific Research Applications

Fluorescence Properties and Computational Analysis

Research has revealed unique properties of benzothienopyrimidine derivatives, such as solid-state fluorescence. One study synthesized new fluorescent compounds including variants of benzothienopyrimidine, demonstrating strong fluorescence in certain compounds. These findings suggest potential applications in materials science and photonics (Yokota et al., 2012).

Potential Anticancer and Antileukemic Applications

A series of benzothienopyrimidine derivatives synthesized as potential antileukemic agents indicates a possible medical application. The synthesis process and resulting compounds suggest their potential in cancer treatment research (El-Telbany & Hutchins, 1985).

Biological Evaluation and Antimicrobial Activity

Research focusing on pyrimidine derivatives, including benzothienopyrimidine, has evaluated biological properties, such as cytotoxicity against cancer cell lines and antimicrobial activity. This research expands the potential use of these compounds in developing new therapeutic agents (Stolarczyk et al., 2021).

Molecular Docking and Selective Enzyme Inhibition

Another study explored benzothienopyrimidin derivatives as selective cyclooxygenase-2 inhibitors. The research involved molecular docking to understand interactions with the enzyme, indicating applications in pharmaceutical research, especially for anti-inflammatory and cancer treatments (Barone et al., 2014).

Synthesis of Derivatives for Antimicrobial Agents

Research on the synthesis of benzothienopyrimidine derivatives as potential antimicrobial agents suggests its application in combating microbial infections. Preliminary tests showed activity against specific fungal and bacterial strains, underlining its potential in antimicrobial drug development (Soliman et al., 2009).

Electronic Aspects and Synthesis

Studies on the synthesis and electronic aspects of benzothienopyrimidine derivatives reveal insights into their electronic properties. Understanding these properties is essential in fields like material science and electronic engineering (Gajda et al., 2015).

Fungicidal Activity

Research on novel benzothienopyrimidine derivatives showed significant fungicidal activity against various fungi. This highlights its potential use in agriculture and fungicide development (Xu et al., 2018).

properties

IUPAC Name

2-benzylsulfanyl-4-pyrrolidin-1-yl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S2/c1-2-8-15(9-3-1)14-25-21-22-18-16-10-4-5-11-17(16)26-19(18)20(23-21)24-12-6-7-13-24/h1-5,8-11H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHPDIMYOGEHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.